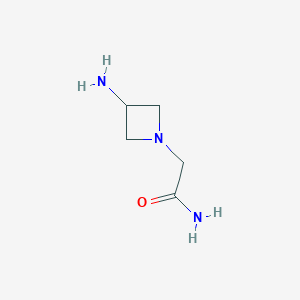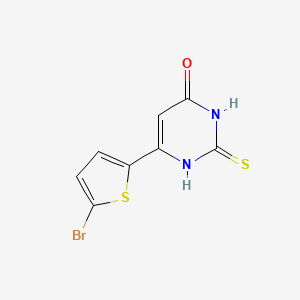
6-(5-bromothiophen-2-yl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the bromine atom, a heavy halogen, could potentially influence the compound’s overall shape and reactivity .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The bromothiophene group is likely to be reactive, particularly in reactions involving halogen exchange or coupling reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups all play a role in determining properties like solubility, melting point, and reactivity .Scientific Research Applications
Antibacterial and Antifungal Properties
Research demonstrates that derivatives of 5-bromothiophene-based 3,4-dihydropyrimidin-2-(1H)-(thi)ones, including 6-(5-bromothiophen-2-yl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one, show significant antibacterial and antifungal activity. This is underlined by a solvent-free synthesis method that yields pure products readily and efficiently, indicating potential for medicinal and pharmacological applications in combating microbial infections (Sharma et al., 2022).
Antimicrobial Evaluation
Further studies reveal the antimicrobial properties of novel compounds synthesized from similar dihydropyrimidin-2-(1H)-thione derivatives. These studies involve structural elucidation and assessing the antimicrobial efficacy of the compounds, showcasing their potential in creating effective antimicrobial agents (Gomha et al., 2018).
Drug Synthesis and Binding Studies
Research into the synthesis of novel compounds using 6-(5-bromothiophen-2-yl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one as a building block is prominent. This includes the synthesis of compounds aimed at evaluating their binding and efficacy against certain viruses, such as the variola virus. These studies highlight the compound's role in drug development and virus treatment strategies (Gerçek et al., 2022).
Antiproliferative Effects
The compound and its derivatives have also been examined for their antiproliferative effects, particularly in the context of cancer research. This includes the evaluation of synthesized compounds for their ability to inhibit the growth of certain cancer cell lines, contributing to the field of cancer therapy and drug development (Nishimura et al., 2022).
Safety And Hazards
Future Directions
properties
IUPAC Name |
6-(5-bromothiophen-2-yl)-2-sulfanylidene-1H-pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2OS2/c9-6-2-1-5(14-6)4-3-7(12)11-8(13)10-4/h1-3H,(H2,10,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGKHDTLIEKTAHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)Br)C2=CC(=O)NC(=S)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(5-bromothiophen-2-yl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-Bromo-4-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1487836.png)
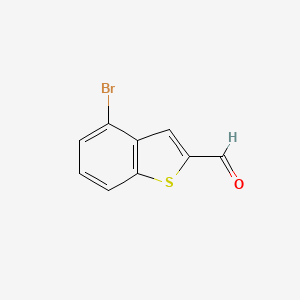
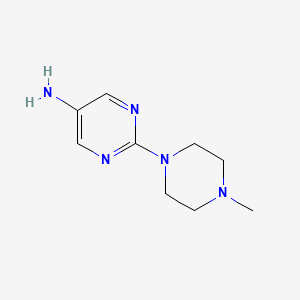
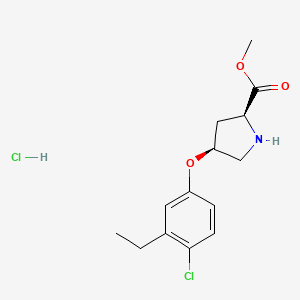
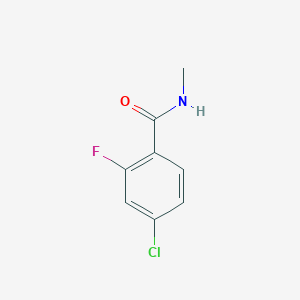
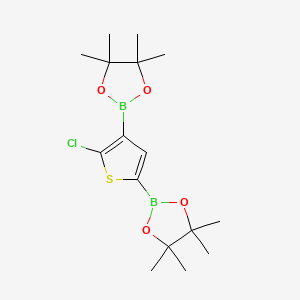
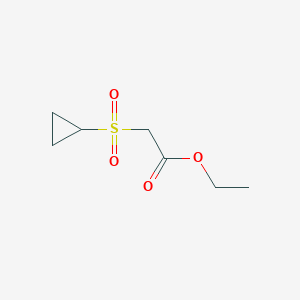
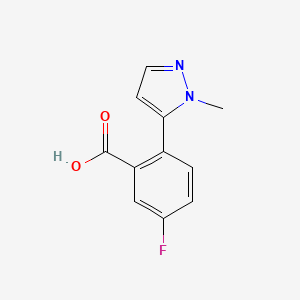
![2-[3-(Hydroxymethyl)pyrrolidin-1-yl]butanoic acid](/img/structure/B1487847.png)
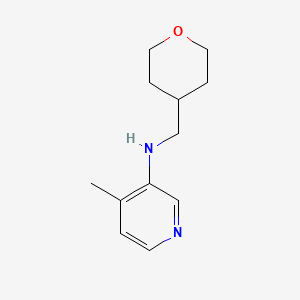
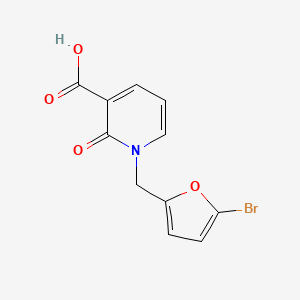
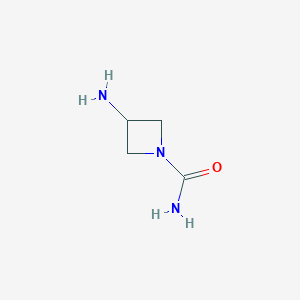
![3-[Benzyl(ethyl)amino]-1,1,1-trifluoropropan-2-ol](/img/structure/B1487852.png)
